

# Spectroscopic Analysis of 4-(benzyloxy)-2-bromo-1-nitrobenzene: A Comparative Guide

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## Compound of Interest

Compound Name: 4-(Benzyloxy)-2-bromo-1-nitrobenzene

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This guide offers a comparative overview of the spectroscopic data for **4-(benzyloxy)-2-bromo-1-nitrobenzene** and structurally related compounds. Due to the limited availability of public experimental spectroscopic data for **4-(benzyloxy)-2-bromo-1-nitrobenzene**, this document presents a compilation of data for key structural analogs to aid researchers in the characterization of this and similar molecules. The provided data for alternative compounds serves as a valuable reference for predicting the spectral characteristics of the target compound.

## Introduction to Spectroscopic Characterization

The structural elucidation of a synthesized compound like **4-(benzyloxy)-2-bromo-1-nitrobenzene** is fundamentally reliant on a suite of spectroscopic techniques. Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) and Carbon-13 NMR ( $^{13}\text{C}$  NMR) spectroscopy provide detailed information about the carbon-hydrogen framework. Infrared (IR) spectroscopy is instrumental in identifying the functional groups present, while Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, confirming the elemental composition.

## Comparative Spectroscopic Data

The following tables summarize the available experimental spectroscopic data for compounds structurally related to **4-(benzyloxy)-2-bromo-1-nitrobenzene**. These alternatives were

selected to highlight the spectroscopic influence of the benzyloxy, bromo, and nitro functional groups on an aromatic ring.

Note: Experimental data for **4-(benzyloxy)-2-bromo-1-nitrobenzene** is not readily available in the public domain. The data presented below for this compound is predicted based on the analysis of its structural analogs.

Table 1: <sup>1</sup>H NMR Spectral Data Comparison

Compound	Aromatic Protons (ppm)	Benzylic Protons (ppm)	Solvent
4-(benzyloxy)-2-bromo-1-nitrobenzene (Predicted)	~8.0 (d), ~7.3-7.5 (m), ~7.2 (d)	~5.2 (s)	CDCl <sub>3</sub>
1-Bromo-4-nitrobenzene[1]	8.10 (d, 2H), 7.69 (d, 2H)	-	CDCl <sub>3</sub>
4-Benzyloxybromobenzene	Not Available	Not Available	Not Available
1-Bromo-2-nitrobenzene	Not Available	-	Not Available

Table 2: <sup>13</sup>C NMR Spectral Data Comparison

Compound	Aromatic Carbons (ppm)	Benzylic Carbon (ppm)	Solvent
4-(benzyloxy)-2-bromo-1-nitrobenzene (Predicted)	~160, ~140, ~135, ~130, ~129, ~128, ~127, ~115, ~110	~71	CDCl <sub>3</sub>
1-Bromo-4-nitrobenzene[2]	148.9, 132.8, 126.9, 124.2	-	CDCl <sub>3</sub>
4-Benzyloxybromobenzene	Not Available	Not Available	Not Available
1-Bromo-2-nitrobenzene	Not Available	-	Not Available

Table 3: Mass Spectrometry Data Comparison

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
4-(benzyloxy)-2-bromo-1-nitrobenzene	C <sub>13</sub> H <sub>10</sub> BrNO <sub>3</sub>	308.13	Predicted: 308/310 (M <sup>+</sup> ), 91 (C <sub>7</sub> H <sub>7</sub> <sup>+</sup> )
1-Bromo-4-nitrobenzene	C <sub>6</sub> H <sub>4</sub> BrNO <sub>2</sub>	202.01	201/203 (M <sup>+</sup> ), 155/157, 126, 76
4-Benzyloxybromobenzene[3][4]	C <sub>13</sub> H <sub>11</sub> BrO[3][4]	263.13[3][4]	262/264 (M <sup>+</sup> ), 91 (C <sub>7</sub> H <sub>7</sub> <sup>+</sup> )[4]
1-Bromo-2-nitrobenzene	C <sub>6</sub> H <sub>4</sub> BrNO <sub>2</sub>	202.01	201/203 (M <sup>+</sup> ), 155/157, 126, 76

Table 4: IR Spectroscopy Data Comparison

Compound	Key IR Absorptions (cm <sup>-1</sup> )
4-(benzyloxy)-2-bromo-1-nitrobenzene (Predicted)	~3100-3000 (Ar C-H), ~1520 & ~1340 (NO <sub>2</sub> ), ~1250 (Ar-O-C), ~1050 (C-Br)
1-Bromo-4-nitrobenzene	~1518 (NO <sub>2</sub> asym), ~1346 (NO <sub>2</sub> sym), ~850 (p-subst.)
4-Benzyloxybromobenzene[3]	~3030 (Ar C-H), ~2920 (CH <sub>2</sub> ), ~1590, 1490 (Ar C=C), ~1240 (Ar-O-C)[3]
Nitrobenzene[5]	~1520 (NO <sub>2</sub> asym), ~1345 (NO <sub>2</sub> sym)[5]

## Experimental Protocols

Standard protocols for the acquisition of spectroscopic data for aromatic compounds are detailed below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent is critical to ensure the sample dissolves completely and its residual peak does not overlap with signals of interest.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
- **<sup>1</sup>H NMR Acquisition:** A typical <sup>1</sup>H NMR experiment involves acquiring a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the pulse angle, relaxation delay, and acquisition time.
- **<sup>13</sup>C NMR Acquisition:** Due to the low natural abundance of the <sup>13</sup>C isotope, a larger number of scans and a longer acquisition time are generally required compared to <sup>1</sup>H NMR. Proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.

## Mass Spectrometry (MS)

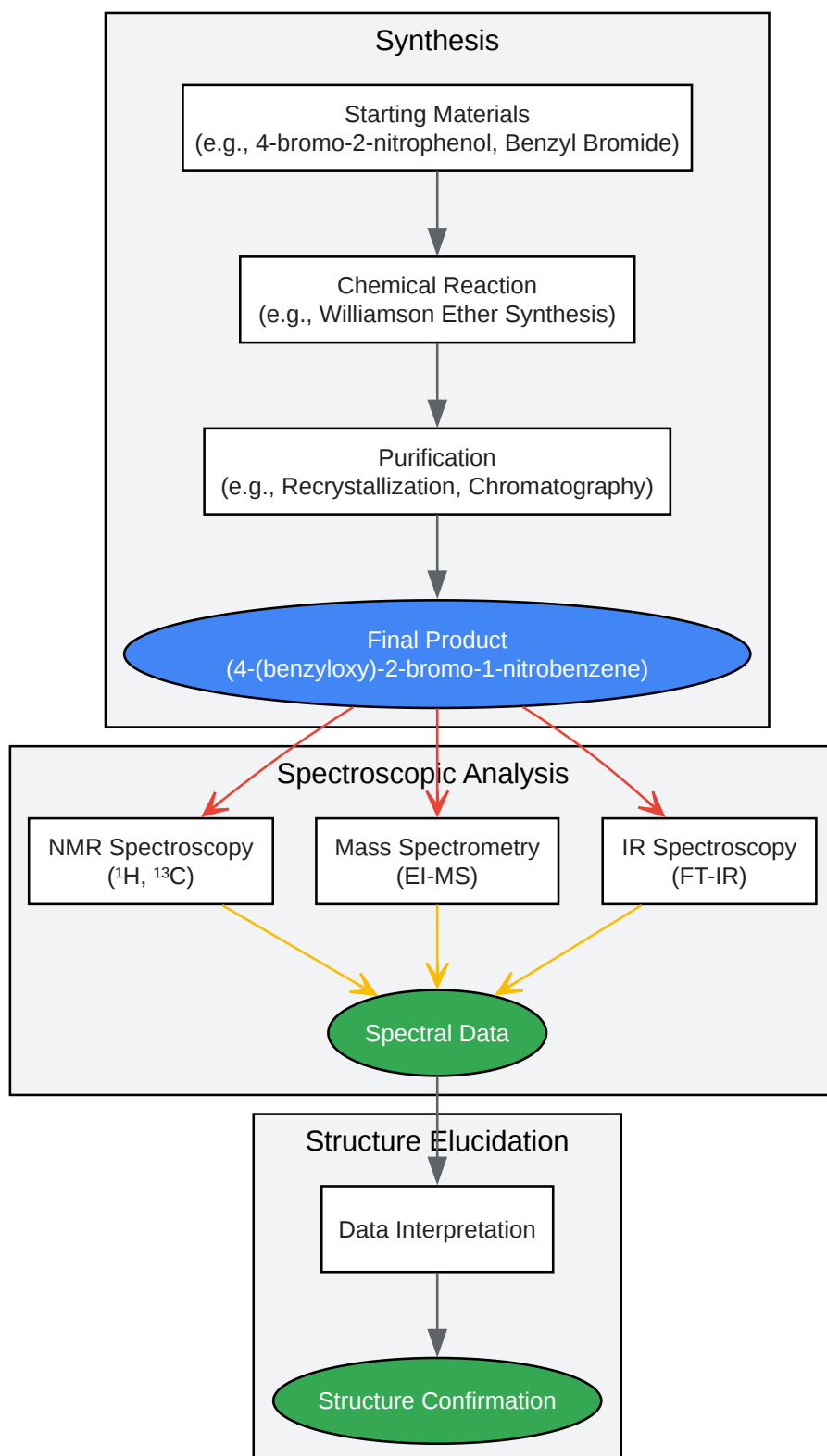
- **Ionization:** For relatively small organic molecules like **4-(benzyloxy)-2-bromo-1-nitrobenzene**, Electron Ionization (EI) is a common technique. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments. The molecular ion peak ( $M^+$ ) is crucial for determining the molecular weight. The isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) will result in  $M^+$  and  $M+2$  peaks of nearly equal intensity.

## Infrared (IR) Spectroscopy

- **Sample Preparation (Solid):** A common method for solid samples is the Potassium Bromide (KBr) pellet technique. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The prepared sample is placed in the IR spectrometer, and a spectrum is recorded, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ . The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

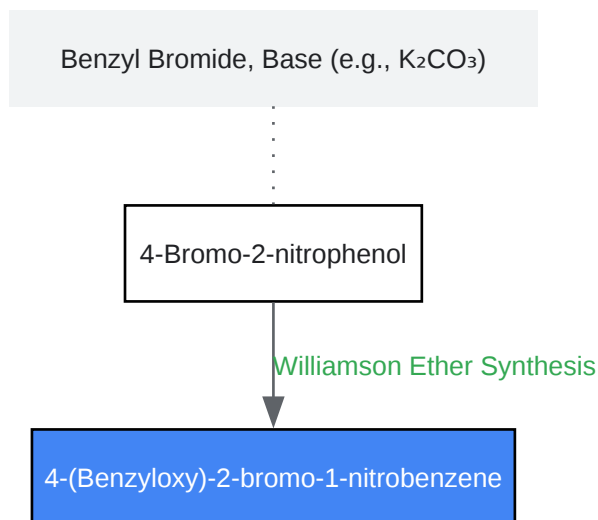
## Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a target compound and a simplified representation of a potential synthetic pathway.



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Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.



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Caption: A plausible synthetic route to **4-(benzyloxy)-2-bromo-1-nitrobenzene**.

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## References

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